H-D-Asp-OtBu
Overview
Description
H-D-Asp-OtBu, also known as ®-3-amino-4-(tert-butoxy)-4-oxobutanoic acid, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its stability and reactivity. It is characterized by the presence of a tert-butyl ester group, which provides protection to the carboxyl group during chemical reactions.
Mechanism of Action
- Both C5a and C5b play essential roles in host defense. C5a promotes leukocyte chemotaxis and cytokine release through its receptors C5aR1 and C5aR2. Meanwhile, C5b initiates the formation of the membrane attack complex (MAC), which is crucial for immune responses .
- Overall, it suppresses the pro-inflammatory and potentially cell-destructive activities elicited by C5 metabolites .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Asp-OtBu typically involves the protection of the amino and carboxyl groups of aspartic acid. One common method is the reaction of aspartic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the tert-butyl ester. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated peptide synthesizers also facilitates the large-scale production of this compound, ensuring consistency and purity .
Chemical Reactions Analysis
Types of Reactions
H-D-Asp-OtBu undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester group can be substituted with other protecting groups or functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the free carboxylic acid.
Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acids or bases under mild conditions.
Major Products
Hydrolysis: Produces aspartic acid and tert-butyl alcohol.
Amidation: Produces peptides or peptide derivatives.
Scientific Research Applications
H-D-Asp-OtBu is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp-OtBu: Another protected aspartic acid derivative used in peptide synthesis.
Boc-Asp-OtBu: Similar to H-D-Asp-OtBu but with a different protecting group for the amino group.
Z-Asp-OtBu: Contains a benzyl carbamate protecting group instead of the tert-butyl ester.
Uniqueness
This compound is unique due to its specific protecting group, which offers a balance between stability and reactivity. This makes it particularly useful in solid-phase peptide synthesis, where the protecting groups must be stable under the reaction conditions but easily removable when needed .
Properties
IUPAC Name |
3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c1-8(2,3)13-7(12)5(9)4-6(10)11;/h5H,4,9H2,1-3H3,(H,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGULSHPWYAWSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694217 | |
Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148823-36-3 | |
Record name | 3-Amino-4-tert-butoxy-4-oxobutanoic acid--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.